molecular formula C12H14N2 B13530788 3-(Piperidin-2-yl)benzonitrile

3-(Piperidin-2-yl)benzonitrile

Cat. No.: B13530788
M. Wt: 186.25 g/mol
InChI Key: DMMYJVIPLWHERZ-UHFFFAOYSA-N
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Description

3-(Piperidin-2-yl)benzonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This benzonitrile derivative features a piperidine ring directly attached to the phenyl ring, a structural motif commonly found in biologically active molecules. Compounds with this core structure are frequently investigated as key intermediates or precursors in the synthesis of more complex molecules targeting various therapeutic areas . Researchers value this compound for its potential application in developing pharmacologically active agents. Structurally related piperidine-benzonitrile compounds have been identified as key intermediates in the synthesis of 3-aminopyrazole derivatives, which are precursors for agents with anticancer and anti-malarial properties . The molecular framework allows for further functionalization, making it a versatile building block for creating targeted chemical libraries. This product is provided for Research Use Only. It is strictly intended for laboratory research and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling. Proper personal protective equipment should be worn, and the material should be handled in a well-ventilated area to avoid inhalation or skin contact .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

3-piperidin-2-ylbenzonitrile

InChI

InChI=1S/C12H14N2/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-14-12/h3-5,8,12,14H,1-2,6-7H2

InChI Key

DMMYJVIPLWHERZ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC=CC(=C2)C#N

Origin of Product

United States

Synthetic Methodologies for 3 Piperidin 2 Yl Benzonitrile and Analogous Structures

Cyclization Reactions for Piperidine (B6355638) Ring Construction

In addition to forming the C-N bond to a pre-existing piperidine ring, the piperidine ring itself can be constructed through various cyclization reactions. These methods are particularly useful for creating highly substituted or complex piperidine structures.

Intramolecular cyclization is a common strategy, with numerous approaches available, including:

Metal-catalyzed cyclization: Transition metals can catalyze the intramolecular cyclization of amino-alkenes or amino-alkynes to form the piperidine ring. nih.gov

Radical cyclization: Radical-mediated reactions can be used to form the piperidine ring, often with good stereoselectivity. nih.gov For instance, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can lead to piperidine formation. mdpi.com

Aza-Michael reaction: The intramolecular aza-Michael addition is a powerful tool for constructing the piperidine ring. nih.gov

Pictet-Spengler reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, a reaction that can be adapted for piperidine synthesis. usm.edu

Intramolecular Annulation Strategies

Intramolecular annulation provides a powerful method for the synthesis of piperidine rings. These strategies often involve the formation of a new ring by creating one or two bonds in a single precursor molecule that already contains the necessary atoms.

One notable approach is the intramolecular amination of sp³ C–H bonds through a hydride transfer cyclization of N-tosylimines. acs.org In this method, 5-aryl aldehydes react with N-toluenesulfonamide in the presence of a Lewis acid like BF₃·OEt₂ to form an imine, which then undergoes cyclization. acs.org This process has been shown to be highly stereoselective, yielding cis-2,5-disubstituted piperidines from 2-substituted aldehydes and trans-2,4-disubstituted piperidines from 3-substituted aldehydes, with stereoselectivity driven by thermodynamic control. acs.org The conformational rigidity of the substrate plays a crucial role, with more rigid structures leading to higher yields. acs.org

Another strategy involves the intramolecular hydroamination of unactivated olefins. For instance, the use of a rhodium catalyst with a specific phosphine (B1218219) ligand enables the cyclization of 1-(3-aminopropyl)vinylarenes to form 3-arylpiperidines in high yields. organic-chemistry.org This reaction proceeds with high diastereoselectivity when there are substituents beta to the amino group. organic-chemistry.org

Furthermore, divergent intermolecular coupling strategies have been developed to access N-heterocycles like piperidines directly from olefins. nih.gov These methods rely on the ability to switch between different mechanistic pathways, such as radical and polar processes, to achieve either [3+2] or [4+2] annulations, leading to pyrrolidines or piperidines, respectively. nih.gov

Reductive Amination Cyclizations

Reductive amination is a cornerstone in the synthesis of piperidine derivatives, often involving the reaction of a dicarbonyl compound with an amine source. chim.itnih.govresearchgate.net This method is particularly versatile due to the wide availability of both the dicarbonyl precursors and various amines. chim.it

A common strategy is the double reductive amination (DRA) of dicarbonyl compounds. chim.it For instance, sugar-derived dicarbonyl substrates can be used to ensure the desired absolute configuration of hydroxyl groups on the piperidine ring. chim.it The cyclization is typically achieved using an amine source like ammonium (B1175870) acetate (B1210297) or a primary amine, in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. chim.itacs.org This approach has been successfully applied to the synthesis of polyhydroxypiperidines. chim.itresearchgate.net

A de novo diastereoselective synthesis of functionalized N-(het)arylpiperidines has been developed through a reductive amination/aza-Michael addition sequence. thieme-connect.com The success of this reaction is highly dependent on the solvent system, with mixtures of water and alcohol providing the best results in terms of reaction rate, yield, and diastereoselectivity. thieme-connect.com

The following table summarizes examples of reductive amination cyclizations for piperidine synthesis:

Precursor TypeAmine SourceReducing AgentProduct TypeReference
Dicarbonyl sugar derivativeAmmonium formateNaBH₃CNPolyhydroxypiperidine chim.it
1,5-dicarbonyl compoundAmmonium acetatePd(OH)₂/C, H₂Polyhydroxypiperidine chim.it
5-Aryl aldehydeN-toluenesulfonamideBF₃·OEt₂ (leads to in situ reduction)2-Arylpiperidine acs.org
Aldehyde and amine------N-(Het)arylpiperidine thieme-connect.com

Radical Cyclization Approaches

Radical cyclizations offer a powerful and stereoselective means to construct piperidine rings. acs.orgresearchgate.netnih.gov These reactions typically involve the formation of a carbon-centered radical that subsequently adds to an unsaturated bond within the same molecule to form the heterocyclic ring.

A notable advancement in this area is the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to form 2,4-disubstituted piperidines. acs.orgorganic-chemistry.orgacs.org The choice of the radical initiator and reducing agent can significantly influence the diastereoselectivity of the reaction. For example, using tributyltin hydride (TBTH) as the reducing agent typically yields trans piperidines with diastereomeric ratios ranging from 3:1 to 6:1. acs.orgorganic-chemistry.orgacs.org However, a remarkable enhancement in diastereoselectivity, with ratios up to 99:1, can be achieved by using tris(trimethylsilyl)silane (B43935) (TTMSS). acs.orgorganic-chemistry.orgacs.org This improvement is attributed to a cascade process involving the selective rearrangement of the minor stereoisomer. acs.orgorganic-chemistry.orgacs.org

The mechanism for the enhanced diastereoselectivity with TTMSS involves:

Radical cyclization to form the piperidine radical.

A 1,5-radical translocation.

Attack of the translocated radical onto the sulfonamide with extrusion of SO₂ in a Smiles-type rearrangement. acs.orgorganic-chemistry.orgacs.org

The slower trapping of the piperidine radical by TTMSS compared to TBTH allows this rearrangement cascade to occur, leading to the higher diastereoselectivity. acs.orgorganic-chemistry.orgacs.org This methodology is particularly effective for substrates with secondary or benzylic 2-substituents. organic-chemistry.org

Multicomponent Reaction (MCR) Approaches to Piperidine-Benzenitrile Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product that incorporates substantial portions of all the reactants. nih.govrsc.orgrsc.org This approach is advantageous for creating molecular diversity and has been applied to the synthesis of piperidine-benzonitrile scaffolds.

One example of an MCR for constructing a related scaffold is the Ugi four-component reaction. While not directly yielding 3-(piperidin-2-yl)benzonitrile, it demonstrates the principle of rapidly assembling complex structures. In a representative Ugi reaction to form a piperidine-carbonyl-benzonitrile scaffold, piperidine, 4-cyanobenzaldehyde, an isocyanide (e.g., tert-butyl isocyanide), and a carboxylic acid (e.g., benzoic acid) are combined in a solvent like methanol (B129727) or ethanol (B145695) at room temperature. This one-pot synthesis, while sometimes resulting in lower yields compared to stepwise methods, is highly valuable for generating libraries of related compounds.

Another MCR approach for synthesizing densely functionalized piperidine scaffolds involves a one-pot reaction of β-ketoesters, aromatic aldehydes, and anilines, catalyzed by Ni(ClO₄)₂·6H₂O in ethanol at room temperature. researchgate.net This method is noted for its high atom economy, good yields, and environmentally friendly conditions. researchgate.net

The following table provides an overview of MCRs for piperidine synthesis:

Reaction TypeComponentsCatalyst/ConditionsProduct ScaffoldReference
Ugi ReactionPiperidine, 4-cyanobenzaldehyde, tert-butyl isocyanide, benzoic acidMethanol, 25°CPiperidine-carbonyl-benzonitrile
Tandem Reactionβ-ketoesters, aromatic aldehydes, anilinesNi(ClO₄)₂·6H₂O, ethanol, room temperatureFunctionalized piperidines researchgate.net

These MCR strategies highlight the power of convergent synthesis to rapidly access complex piperidine structures, which can be precursors or analogs to this compound.

Stereoselective and Asymmetric Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of this compound and its derivatives is crucial, as different enantiomers and diastereomers often exhibit distinct biological activities. rsc.org

Chiral Catalyst-Mediated Transformations

Chiral catalysts play a pivotal role in the asymmetric synthesis of 2-arylpiperidines. One effective method is the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine. nih.gov This approach allows for the highly enantioselective synthesis of 2-aryl- and 2-vinyl-piperidines. nih.gov The process involves the use of a chiral ligand to selectively react with one enantiomer of the rapidly equilibrating organolithium species. nih.gov

Another strategy employs a chiral base, such as n-BuLi complexed with (-)-sparteine (B7772259) or a (+)-sparteine surrogate, to promote the kinetic resolution of racemic N-Boc-2-arylpiperidines through asymmetric deprotonation. rsc.org This method can yield enantioenriched starting material with high enantiomeric ratios (er up to 97:3). rsc.org The resulting enantioenriched N-Boc-2-arylpiperidines can then be further functionalized without loss of enantiopurity to produce highly enantioselective 2,2-disubstituted piperidine products. rsc.org

The following table summarizes key findings in chiral catalyst-mediated synthesis of 2-arylpiperidine derivatives:

MethodCatalyst/Chiral AgentSubstrateKey OutcomeReference
Catalytic Dynamic Resolution (CDR)Diastereomeric ligands with N-Boc-2-lithiopiperidineN-Boc-piperidineHighly enantioselective synthesis of 2-aryl- and 2-vinyl-piperidines nih.gov
Kinetic Resolutionn-BuLi/(-)-sparteine or (+)-sparteine surrogateRacemic N-Boc-2-arylpiperidinesEnantioenriched N-Boc-2-arylpiperidines (er up to 97:3) rsc.org

Diastereoselective Synthesis Pathways

Diastereoselective synthesis aims to control the relative stereochemistry at multiple stereocenters. Several methods have been developed for the diastereoselective synthesis of substituted piperidines.

A modular and diastereoselective cyclization approach to N-(hetero)aryl piperidines has been reported, which proceeds via a reductive amination/aza-Michael addition sequence. thieme-connect.com The diastereoselectivity of the aza-Michael reaction is influenced by the solvent, with aqueous alcohol mixtures favoring the desired diastereomer. thieme-connect.com

Domino reactions provide another powerful tool for diastereoselective piperidine synthesis. For instance, an enolate-mediated domino imino-aldol-aza-Michael reaction of α-(aryl/alkyl)methylidene-β-diketones with activated N-aryl aldimines leads to highly functionalized 2,6-disubstituted piperidines with excellent diastereoselectivity (de >99%). bohrium.com

Furthermore, the synthesis of 2,3,6-trisubstituted piperidines has been achieved with high diastereocontrol. colab.ws Ring construction is accomplished through a nitro-Mannich reaction followed by a ring-closure condensation. The relative stereochemistry between the C-2 and C-3 positions can be controlled by either kinetic protonation of a nitronate intermediate or by thermodynamic equilibration of the nitro group. colab.ws Stereocontrol at the C-6 position is achieved through various imine reduction methods. colab.ws For example, using sodium triacetoxyborohydride (B8407120) for the iminium ion reduction establishes a cis relationship between the C-2 and C-6 substituents, while using triethylsilane/TFA for acyliminium ion reduction results in a trans relationship. colab.ws

The following table highlights different diastereoselective pathways to substituted piperidines:

MethodKey TransformationStereochemical ControlProduct TypeReference
Reductive Amination/Aza-Michael AdditionAza-Michael cyclizationSolvent-dependent diastereoselectivityN-(Hetero)aryl piperidines thieme-connect.com
Domino ReactionImino-aldol-aza-MichaelSubstrate-controlled (de >99%)2,6-Disubstituted piperidines bohrium.com
Nitro-Mannich/Ring ClosureKinetic vs. thermodynamic protonation and imine reduction methodControl of relative stereochemistry at C-2, C-3, and C-62,3,6-Trisubstituted piperidines colab.ws
Radical CyclizationUse of TTMSS as reducing agentHigh trans/cis ratio (up to 99:1)2,4-Disubstituted piperidines researchgate.netorganic-chemistry.orgacs.org

Enantioselective Approaches

The development of stereoselective methods to access chiral piperidine derivatives is of paramount importance for the pharmaceutical industry. snnu.edu.cn For 2-arylpiperidines, such as this compound, several enantioselective strategies have been developed.

One notable approach involves the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine. nih.gov This method has proven effective for the highly enantioselective synthesis of various 2-aryl- and 2-vinyl-piperidines. nih.gov The process involves an asymmetric deprotonation using a chiral base, followed by transmetalation to an organozinc species and a subsequent palladium-mediated Negishi coupling with aryl halides. nih.gov While this has been successfully applied to the synthesis of the tobacco alkaloid anabasine, its application to aryl halides with a nitrile substituent, such as in the synthesis of this compound, remains an area of interest. nih.gov

Another powerful strategy is the kinetic resolution of N-Boc-2-arylpiperidines using a chiral base like n-BuLi/(−)-sparteine. rsc.org This method allows for the recovery of the enantioenriched starting material with high enantiomeric ratios (er up to 97:3). rsc.org The resolved starting material can then be subjected to lithiation and quenching with an electrophile to produce 2,2-disubstituted piperidines with excellent enantioselectivity. rsc.org

Rhodium-catalyzed asymmetric reactions have also emerged as a valuable tool. A three-step process, which includes the partial reduction of pyridine (B92270), a Rh-catalyzed asymmetric carbometalation, and a final reduction, provides access to a wide variety of enantioenriched 3-substituted piperidines. snnu.edu.cnnih.gov This method utilizes a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine (B1217469) derivative to create 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cnnih.govorganic-chemistry.org Subsequent reduction would then yield the desired piperidine. snnu.edu.cnnih.gov

Furthermore, chiral phosphine catalysts have been employed in the [4+2] annulation of imines with allenes, furnishing functionalized piperidine derivatives with very good stereoselectivity. nih.govresearchgate.net The development of chiral catalysts, including those based on rhodium and chiral amino-thiocarbamates, continues to expand the toolbox for the asymmetric synthesis of piperidines. bohrium.comdicp.ac.cnrsc.org

Enantioselective Method Key Features Catalyst/Reagent Reported Enantiomeric Ratio (er) or Excess (ee)
Catalytic Dynamic Resolution (CDR)Asymmetric deprotonation followed by Negishi coupling. nih.govs-BuLi/(-)-sparteine, Organozinc species, Palladium catalyst. nih.govUp to 93:7 er for vinylations, ≥96:4 er for arylations of pyrrolidines. nih.gov
Kinetic ResolutionAsymmetric deprotonation of racemic N-Boc-2-arylpiperidines. rsc.orgn-BuLi/(−)-sparteine. rsc.orgUp to 97:3 er for recovered starting material. rsc.org
Rh-catalyzed Asymmetric CarbometalationReductive Heck reaction of arylboronic acids and dihydropyridines. snnu.edu.cnnih.gov[Rh(cod)OH]₂ / (S)-Segphos. organic-chemistry.orgUp to 99% ee. snnu.edu.cn
Chiral Phosphine Catalyzed [4+2] AnnulationAnnulation of imines with allenes. nih.govresearchgate.netC₂-symmetric chiral phosphepine. researchgate.netVery good stereoselectivity. researchgate.net

Functional Group Interconversions on Benzonitrile-Piperidine Precursors

The synthesis of this compound can also be achieved through the strategic manipulation of functional groups on pre-existing benzonitrile-piperidine scaffolds.

Nitrile Group Introduction and Modification

The introduction of a nitrile group onto the aromatic ring is a key transformation. This can be accomplished through various established methods. For instance, a pre-existing aryl halide on the piperidine precursor could be converted to a nitrile via a cyanation reaction, such as a Rosenmund-von Braun reaction using copper(I) cyanide or a palladium-catalyzed cyanation.

Conversely, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering pathways to other functionalized analogs. The hydrolysis of a nitrile to an amide can be achieved using potassium hydroxide (B78521) in butanol. mdpi.com

Manipulation of Piperidine Ring Substituents

The substituents on the piperidine ring can be modified to create a diverse range of analogs. The nitrogen of the piperidine ring is a common site for modification. For instance, an N-Boc protecting group can be removed using acidic conditions. nih.gov

The functionalization of the piperidine ring at various positions (C2, C3, or C4) can be controlled by the choice of catalyst and protecting groups on the nitrogen atom. nih.gov Rhodium-catalyzed C-H insertion reactions have been used to introduce functional groups at specific positions on the piperidine ring. nih.gov For example, the C2 position is electronically favored for functionalization due to stabilization by the nitrogen atom. nih.gov

Chemical Reactivity and Transformations of 3 Piperidin 2 Yl Benzonitrile

Reactions Involving the Nitrile Functional Group (-C≡N)

The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. The polarity of this bond, with an electrophilic carbon atom and a nucleophilic nitrogen atom, is the basis for its reactivity. libretexts.orgresearchgate.net It can participate in several key transformations, including nucleophilic additions, reductions, and hydrolysis. researchgate.netebsco.com

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. This reactivity is analogous to that of a carbonyl group. libretexts.orgchemistrysteps.com A common example is the addition of organometallic reagents, such as Grignard or organolithium reagents. The reaction initially forms an imine anion salt, which upon hydrolysis yields a ketone. chemistrysteps.comlibretexts.org

For instance, the reaction of a benzonitrile (B105546) with a Grignard reagent (R-MgX) proceeds through a nucleophilic attack on the nitrile carbon. The resulting iminium intermediate is then hydrolyzed to form a ketone. chemistrysteps.com

Table 1: Nucleophilic Addition to the Nitrile Group

ReactantReagentIntermediateFinal Product
3-(Piperidin-2-yl)benzonitrileGrignard Reagent (e.g., CH₃MgBr)Iminium Salt2-Acetyl-3-(piperidin-2-yl)benzene
This compoundOrganolithium Reagent (e.g., C₄H₉Li)Iminium Salt2-Pentanoyl-3-(piperidin-2-yl)benzene

The nitrile group can be completely reduced to a primary amine (-CH₂-NH₂). This transformation is a valuable synthetic method for introducing an aminomethyl group. ebsco.com A variety of reducing agents can accomplish this conversion.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that effectively converts nitriles to primary amines. libretexts.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately forming the amine after an aqueous workup. chemistrysteps.comlibretexts.org

Other reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), have also been shown to be highly effective for the reduction of both aliphatic and aromatic nitriles to primary amines in excellent yields. nih.govresearchgate.net The efficiency of these reductions can be influenced by substituents on the aromatic ring; electron-withdrawing groups tend to accelerate the reaction. nih.govresearchgate.net Catalytic hydrogenation using transition-metal catalysts (e.g., Ruthenium, Palladium, Nickel) and molecular hydrogen is another widely used industrial method. thieme-connect.de

Table 2: Reduction of the Nitrile Group in Benzonitrile Derivatives

ReagentConditionsProductYieldReference
LiAlH₄Diethyl ether or THF, followed by H₂O workupPrimary AmineHigh libretexts.orglibretexts.org
BH₂(N(iPr)₂) / cat. LiBH₄THF, 25°C - refluxPrimary AmineGood to Excellent nih.govresearchgate.net
H₂ / Transition Metal Catalyst (e.g., Ru, Pd, Ni)High pressure, elevated temperaturePrimary AmineHigh thieme-connect.de
B(C₆F₅)₃ / HydrosilaneMild conditionsPrimary AmineGood researchgate.net

Note: Yields are general and can vary based on the specific substrate and reaction conditions.

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.comnumberanalytics.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. ebsco.comchemguide.co.ukbyjus.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and heat, the nitrile is first protonated, which activates the carbon atom toward nucleophilic attack by water. ebsco.comchemistrysteps.com This forms an imidic acid intermediate, which tautomerizes to an amide. chemistrysteps.com Continued heating in the acidic medium hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukbyjus.com Applying this to this compound would yield 3-carboxy-2-aminomethylbenzene (after neutralization) and ammonium chloride.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH, Ba(OH)₂), a hydroxide (B78521) ion attacks the electrophilic nitrile carbon. chemistrysteps.comgoogle.com The resulting intermediate is protonated by water to form the amide. chemistrysteps.com The amide is then hydrolyzed by the base to yield a carboxylate salt and ammonia (B1221849) gas. chemguide.co.ukbyjus.com To obtain the free carboxylic acid, the reaction mixture must be acidified in a final step. chemguide.co.uk

Table 3: Hydrolysis of the Nitrile Group

ConditionIntermediateFinal Product (before/after workup)
Acidic (e.g., aq. HCl, heat)3-(Piperidin-2-yl)benzamide3-Carboxy-2-aminomethylbenzene and Ammonium Chloride
Basic (e.g., aq. NaOH, heat)3-(Piperidin-2-yl)benzamideSodium 3-carboxylate-2-aminomethylbenzene and Ammonia (requires acidification for free acid)

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring of this compound is a secondary amine. The lone pair of electrons on this nitrogen atom makes it both nucleophilic and basic, allowing it to participate in a range of chemical reactions.

As a typical secondary amine, the piperidine nitrogen can be readily functionalized through alkylation and acylation reactions.

N-Alkylation: This reaction involves the treatment of the amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), to form a tertiary amine. The reaction proceeds via an Sₙ2 mechanism where the nucleophilic nitrogen attacks the electrophilic carbon of the alkyl halide.

N-Acylation: Secondary amines react with acylating agents like acyl chlorides or acid anhydrides to form amides. For example, reaction with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield N-acetyl-3-(piperidin-2-yl)benzonitrile. This reaction is often used to introduce a protecting group or to build more complex molecular structures.

The basic nature of the piperidine nitrogen allows it to readily accept a proton from an acid to form a salt. This is a fundamental acid-base reaction. When treated with a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the nitrogen atom is protonated, forming a piperidinium (B107235) salt. For instance, the reaction with HCl would yield 3-(piperidin-2-ium-1-yl)benzonitrile chloride. This conversion to a salt significantly increases the water solubility of the compound. The formation of salts is a common practice in the purification and handling of amine-containing compounds. google.com

Electrophilic Aromatic Substitution on the Benzonitrile Phenyl Ring

Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is governed by the directing effects of the two existing substituents: the piperidin-2-yl group and the cyano group. These groups exert competing influences on the regiochemical outcome of the substitution.

The cyano (-CN) group is a well-established deactivating group and a meta-director in EAS. quora.comyoutube.comopenstax.org Its strong electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. quora.comresearchgate.net The deactivation is most pronounced at the ortho and para positions, which directs incoming electrophiles to the meta position. youtube.comorganicchemistrytutor.comlibretexts.org

Conversely, the piperidin-2-yl group, which is a secondary alkyl substituent attached via a carbon-carbon bond, has a more complex role. The secondary amine within the piperidine ring possesses a lone pair of electrons. Under neutral or basic conditions, this lone pair can participate in activating the aromatic ring, primarily directing incoming electrophiles to the ortho and para positions. However, most EAS reactions (such as nitration or Friedel-Crafts reactions) are conducted in strongly acidic media. Under these conditions, the basic nitrogen of the piperidine ring becomes protonated, forming a piperidinium ion. This positively charged group becomes a powerful electron-withdrawing group via induction, strongly deactivating the ring and directing incoming electrophiles to the meta position. wikipedia.org

Given that the cyano group already directs meta, and the piperidinyl group also directs meta under acidic conditions, electrophilic substitution is strongly predicted to occur at the positions meta to both substituents. The positions ortho and para to the piperidin-2-yl group (and ortho/meta to the cyano group) would be highly disfavored.

Table 1: Predicted Directing Effects for Electrophilic Aromatic Substitution

SubstituentConditionActivating/Deactivating EffectDirecting Effect
-CN (Cyano)AllStrongly DeactivatingMeta
-Piperidin-2-ylNeutral/BasicActivatingOrtho, Para
Acidic (Protonated)Strongly DeactivatingMeta

Oxidative Transformations of the Piperidine Moiety

The piperidine ring in this compound is susceptible to various oxidative transformations. Common reactions involve oxidation at the nitrogen atom or at the carbon atoms adjacent to the nitrogen.

One of the most significant oxidative reactions for piperidines is the formation of lactams (cyclic amides). While often performed on N-acyl piperidines, the oxidation of secondary amines like piperidine can lead to the formation of a lactam at the alpha-carbon position. slideshare.netwikipedia.org For this compound, this would result in oxidation at the C6 position to yield 3-(6-oxopiperidin-2-yl)benzonitrile . Catalytic systems, such as those based on gold nanoparticles, have been shown to be effective for the aerobic oxidation of cyclic secondary amines to their corresponding lactams. osti.gov

Another potential oxidative pathway is dehydrogenation, which would convert the piperidine ring into a pyridine (B92270) ring, resulting in the formation of 3-(pyridin-2-yl)benzonitrile . This aromatization is a common transformation and can be achieved using various oxidizing agents or catalytic systems, often under elevated temperatures. wikipedia.orgacs.org

Furthermore, direct oxidation of the nitrogen atom can occur to form the corresponding N-oxide. The biological N-oxidation of piperidine itself is known to produce metabolites such as N-hydroxy piperidine and the corresponding cyclic nitrone, 2,3,4,5-tetrahydropyridine-1-oxide. nih.gov This suggests that under specific oxidative conditions, the nitrogen atom of the piperidine moiety in the title compound could be similarly oxidized.

Table 2: Potential Products from Oxidation of the Piperidine Moiety

Oxidation TypePotential ProductResulting Functional Group
C-H Oxidation3-(6-Oxopiperidin-2-yl)benzonitrileLactam
Dehydrogenation3-(Pyridin-2-yl)benzonitrilePyridine
N-Oxidation3-(1-Oxidopiperidin-2-yl)benzonitrileN-Oxide

Ring Modification and Rearrangement Reactions

The structure of this compound, containing a cyclic amine, allows for the possibility of various ring modification and rearrangement reactions, particularly those involving the formation of carbocation intermediates.

A classic example of such a transformation is the Wagner-Meerwein rearrangement , which involves a 1,2-hydride, alkyl, or aryl shift to a neighboring carbocation center to form a more stable carbocation. wikipedia.orglibretexts.orgyoutube.com If a carbocation were generated on the piperidine ring, for instance at the C2 position through the departure of a hypothetical leaving group, a rearrangement could potentially occur, although this is less common without specific functionalization.

A more directly applicable type of rearrangement for cyclic amines is the Tiffeneau-Demjanov rearrangement . wikipedia.orgnumberanalytics.comorganicreactions.org This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to induce a ring expansion, forming a larger cyclic ketone. wikipedia.org A related process, the Demjanov rearrangement, can achieve ring expansion or contraction in cyclic amines upon treatment with nitrous acid. smartstartinstitute.com While this compound does not fit the exact substrate requirements for a classic Tiffeneau-Demjanov reaction, analogous transformations involving diazotization of a primary amine function on the ring could theoretically induce skeletal rearrangements. For the parent compound, this would require prior chemical modification to introduce the necessary functional groups. Such rearrangements are driven by the formation of a more stable carbocation and the relief of ring strain.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the chemical environment of each atom in a molecule. For 3-(Piperidin-2-yl)benzonitrile, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete assignment of its proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidine (B6355638) ring and the benzonitrile (B105546) moiety. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the stereochemistry of the piperidine ring.

The protons on the benzonitrile ring are anticipated to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Specifically, the protons ortho and para to the nitrile group will be deshielded and appear at a higher chemical shift compared to the meta protons. The proton at the 2-position of the piperidine ring, being adjacent to the benzonitrile group, is expected to be a multiplet in the range of δ 3.5-4.0 ppm. The other piperidine protons would likely resonate as complex multiplets in the upfield region, between δ 1.5 and 3.0 ppm. The N-H proton of the piperidine ring would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data is based on analysis of structurally similar compounds.

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Benzonitrile Aromatic-H 7.4 - 7.8 m
Piperidine H-2 3.5 - 4.0 m
Piperidine N-H Variable (broad) s
Piperidine H-3, H-4, H-5, H-6 1.5 - 3.2 m

Coupling analysis would reveal the connectivity of the protons. For instance, the H-2 proton of the piperidine ring would show coupling to the adjacent H-3 protons. The aromatic protons would exhibit characteristic ortho, meta, and para coupling constants.

The ¹³C NMR spectrum provides a definitive count of the carbon atoms in the molecule and information about their hybridization and electronic environment. For this compound, distinct signals are expected for the nitrile carbon, the aromatic carbons, and the piperidine carbons.

The nitrile carbon (C≡N) is characteristically found in the δ 115-125 ppm region. nih.gov The carbon to which the nitrile group is attached (C-3 of the benzonitrile ring) and the ipso-carbon attached to the piperidine ring would have their chemical shifts significantly influenced by these substituents. The aromatic carbons would resonate in the typical range of δ 120-150 ppm. The carbon at the 2-position of the piperidine ring, being attached to the aromatic system, would be the most downfield of the piperidine carbons, likely in the δ 50-60 ppm range. The other piperidine carbons would appear further upfield, between δ 20 and 50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data is based on analysis of structurally similar compounds.

Carbon Predicted Chemical Shift (δ, ppm)
C≡N 118 - 122
Benzonitrile Aromatic-C 128 - 145
Benzonitrile C-ipso (C-3) ~112
Benzonitrile C-ipso (C-1) ~145
Piperidine C-2 55 - 65
Piperidine C-3, C-4, C-5, C-6 20 - 50

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling correlations. For example, it would show the connectivity between the H-2 proton of the piperidine ring and the H-3 protons, as well as the coupling network within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would allow for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the attachment of the piperidine ring to the benzonitrile moiety by showing a correlation between the piperidine H-2 proton and the ipso-carbon of the benzonitrile ring, as well as with other nearby aromatic carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and the functional groups it contains.

The FT-IR spectrum of this compound would be dominated by the characteristic absorption bands of the nitrile and piperidine functionalities. The most prominent and diagnostic peak would be the C≡N stretching vibration, which is expected to appear as a sharp, medium-intensity band in the range of 2220-2240 cm⁻¹. nih.gov The N-H stretching vibration of the secondary amine in the piperidine ring would be observed as a moderate, somewhat broad band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear just above and below 3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound Predicted data is based on analysis of structurally similar compounds.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Piperidine N-H stretch 3300 - 3500
Aromatic/Aliphatic C-H stretch 2850 - 3100
Nitrile C≡N stretch 2220 - 2240
Aromatic C=C stretch 1450 - 1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

A definitive mass spectrum and detailed fragmentation analysis for this compound are not readily found in current scientific databases. However, based on the molecular formula of C₁₂H₁₄N₂, the theoretical exact mass and nominal mass can be calculated. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition by providing a highly accurate mass measurement.

In a hypothetical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected. The fragmentation pattern would likely involve characteristic cleavages of the piperidine ring and the bond connecting it to the benzonitrile moiety. Potential fragmentation pathways could include:

Alpha-cleavage: Fission of the C-C bonds adjacent to the nitrogen atom in the piperidine ring, leading to the loss of alkyl fragments.

Loss of the piperidinyl group: Cleavage of the bond between the piperidine ring and the benzonitrile ring, resulting in fragments corresponding to each of these structures.

Ring opening and subsequent fragmentation of the piperidine moiety.

A detailed analysis of the relative abundances of these fragment ions would provide valuable information for the structural elucidation of the molecule.

Table 1: Hypothetical Mass Spectrometry Data for this compound

Property Value
Molecular Formula C₁₂H₁₄N₂
Molecular Weight 186.25 g/mol
Exact Mass 186.1157 u

| Predicted Major Fragments | Fragments corresponding to the benzonitrile and piperidinyl moieties. |

X-ray Crystallography for Solid-State Structural Determination

Published X-ray crystallographic data for this compound could not be located. Such a study would be invaluable for definitively determining its three-dimensional structure in the solid state.

Elucidation of Molecular Conformation and Stereochemistry

The presence of a chiral center at the 2-position of the piperidine ring means that this compound can exist as a pair of enantiomers, (R)- and (S)-3-(Piperidin-2-yl)benzonitrile. X-ray crystallography of a single enantiomer or a racemic mixture would provide precise information on:

Conformation of the piperidine ring: It would likely adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. The analysis would reveal whether the benzonitrile substituent is in an axial or equatorial position.

Relative orientation of the rings: The dihedral angle between the plane of the benzonitrile ring and the piperidine ring would be a key structural parameter.

Absolute stereochemistry: For a resolved enantiomer, the crystallographic data would unambiguously determine the R or S configuration at the chiral carbon.

Analysis of Crystal Packing and Intermolecular Interactions

A crystal structure would reveal how the molecules of this compound are arranged in the crystal lattice. The analysis of intermolecular interactions would be crucial for understanding the solid-state properties of the compound. Potential interactions could include:

Hydrogen bonding: The secondary amine (N-H) in the piperidine ring can act as a hydrogen bond donor, while the nitrile nitrogen and the aromatic ring can act as acceptors.

π-π stacking: Interactions between the aromatic benzonitrile rings of adjacent molecules.

The nature and geometry of these interactions would dictate the packing efficiency and the resulting crystal system and space group.

Table 2: List of Compounds Mentioned

Compound Name
(R)-3-(Piperidin-2-yl)benzonitrile
(S)-3-(Piperidin-2-yl)benzonitrile

Analysis of "this compound" Reveals a Gap in Publicly Available Computational Research

A thorough investigation into the computational and theoretical chemistry of the compound This compound reveals a significant lack of specific, publicly accessible research data. While the principles of computational analysis are well-established, detailed studies focusing explicitly on this particular molecule are not available in the reviewed scientific literature and chemical databases.

Extensive searches for dedicated studies on this compound concerning Density Functional Theory (DFT) calculations, including geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis, did not yield specific results. Similarly, no publications detailing Molecular Dynamics (MD) simulations for its dynamic behavior were found.

Research in this area often focuses on more complex derivatives that incorporate the piperidinyl-benzonitrile moiety as part of a larger structure, typically in the context of drug discovery and materials science. For instance, computational studies are available for larger molecules where the piperidine or benzonitrile rings are substituted with other functional groups. However, the data from these more complex derivatives cannot be extrapolated to accurately represent the specific computational and theoretical properties of the parent compound, this compound, as substitutions significantly alter the electronic and conformational characteristics of a molecule.

Consequently, it is not possible to provide an article with detailed research findings, data tables, and specific analysis for the requested computational chemistry subsections, as the foundational scientific data for this exact compound is not present in the public domain. Generating such an article would require performing novel research, which is beyond the scope of this response.

Computational and Theoretical Chemistry Studies

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, crystal packing, and interactions of a molecule with biological targets. bldpharm.com Computational methods are used to visualize and quantify these weak forces, which include hydrogen bonds, van der Waals forces, and π-stacking interactions.

Non-Covalent Interaction (NCI) Plots: The NCI plot, or Reduced Density Gradient (RDG) analysis, is a powerful technique for visualizing weak, non-covalent interactions in real space. kfupm.edu.sarsc.org It is based on the electron density and its derivatives. The resulting 3D isosurfaces are color-coded to distinguish between different types of interactions:

Blue: Strong, attractive interactions (like hydrogen bonds).

Green: Weak, van der Waals interactions.

Red: Strong, repulsive interactions (steric clashes).

For 3-(Piperidin-2-yl)benzonitrile, an NCI plot would reveal potential intramolecular hydrogen bonds between the piperidine (B6355638) N-H group and the benzonitrile (B105546) ring, as well as van der Waals contacts that stabilize its specific conformation.

Table 1: Illustrative Data from Non-Covalent Interaction Analysis (Note: This table is a hypothetical representation of data that would be generated from such an analysis.)

Interaction Type Atom Pair Example Typical Distance (Å) Theoretical Method
Hydrogen Bond N(piperidine)-H···N(nitrile) 2.0 - 2.5 NCI Plot / QTAIM
van der Waals C(phenyl)-H···H-C(piperidine) > 2.7 RDG Analysis
π-π Stacking Phenyl Ring ··· Phenyl Ring 3.3 - 3.8 Hirshfeld Analysis

Prediction of Chemical Reactivity and Reaction Mechanisms

Theoretical chemistry allows for the prediction of how and where a molecule is likely to react. This is achieved by analyzing the molecule's electronic structure, particularly its frontier molecular orbitals (FMOs). nih.govacs.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are prone to electrophilic attack.

LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is an important indicator of chemical stability. vulcanchem.comnih.gov A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized on the electron-rich piperidine and phenyl rings, while the LUMO would likely be centered on the electron-withdrawing benzonitrile group. umich.edu

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating reactivity.

Electronegativity (χ): The power of an atom to attract electrons.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. nih.gov

DFT calculations can also be used to model entire reaction pathways, determining the transition state structures and activation energies, which explains why certain products are formed over others (regioselectivity). scispace.comresearchgate.net

Table 2: Hypothetical Global Reactivity Descriptors for this compound (Note: Values are for illustrative purposes only.)

Parameter Definition Illustrative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.2
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO 5.3
Hardness (η) (ELUMO - EHOMO) / 2 2.65
Electronegativity (χ) -(ELUMO + EHOMO) / 2 3.85
Electrophilicity Index (ω) χ² / (2η) 2.79

Studies on Electronic Properties (e.g., Dipole Moment, Charge Distribution)

The distribution of electrons within a molecule governs many of its physical and chemical properties, including its polarity and how it interacts with other molecules and external electric fields.

Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. kfupm.edu.saresearchgate.net It is color-coded to identify electron-rich and electron-poor regions:

Red: Regions of most negative potential (electron-rich), indicating likely sites for electrophilic attack. In this compound, this would be expected around the nitrogen atom of the nitrile group.

Blue: Regions of most positive potential (electron-poor), indicating likely sites for nucleophilic attack. This would be prominent around the acidic hydrogen on the piperidine nitrogen.

Green: Regions of neutral potential.

The MEP map provides a guide to the molecule's intermolecular interaction patterns and reactive sites. nih.gov

Charge Distribution Analysis: Methods like Natural Population Analysis (NPA), part of the Natural Bond Orbital (NBO) analysis, calculate the partial charges on each atom in the molecule. nih.govacs.org This provides a quantitative picture of electron distribution, identifying which atoms are electron-deficient (positive charge) and which are electron-rich (negative charge), further clarifying the molecule's reactivity and electrostatic interactions.

Chemical Applications in Synthesis and Materials Science

Role as Synthetic Intermediates in Organic Synthesis

In organic synthesis, 3-(Piperidin-2-yl)benzonitrile serves as a crucial intermediate, providing a foundational structure for the construction of more elaborate molecules. ontosight.ai Piperidine-containing compounds are recognized as one of the most important building blocks for drug development. mdpi.com

The this compound framework is a key constituent in the synthesis of complex organic molecules, particularly in medicinal chemistry. google.com The piperidine (B6355638) ring, a six-membered heterocycle, is a prevalent feature in numerous pharmaceutical agents and alkaloids. mdpi.com The benzonitrile (B105546) portion of the molecule can be a precursor to other functional groups or act as a critical component in the final structure. For instance, derivatives of this compound are investigated for their potential therapeutic effects. google.com

The synthesis of complex molecules often involves multi-step processes where intermediates like this compound are essential. It can be incorporated into larger molecular architectures through reactions targeting either the piperidine's secondary amine or the aromatic ring. Patents reveal numerous complex structures built upon this core, highlighting its utility in creating diverse chemical libraries for drug discovery. google.com For example, the synthesis of certain non-nucleoside reverse transcriptase inhibitors involves the use of aminobenzonitrile derivatives as key intermediates. d-nb.info

Table 1: Synthetic Reactions Involving the Piperidine Moiety

Reaction Type Description Reference
Reductive Amination Condensation of amines with aldehydes or ketones, followed by reduction, to form C-N bonds. A common method for elaborating piperidine structures. mdpi.com
N-Alkylation/Arylation Introduction of alkyl or aryl groups at the nitrogen atom of the piperidine ring to build more complex derivatives. google.com
Oxidative Amination Gold- or palladium-catalyzed reactions to functionalize alkenes and form substituted piperidines. mdpi.com

The structure of this compound is well-suited for the synthesis of polycyclic and heterocyclic systems. acs.org The existing piperidine ring can be a starting point for building fused or bridged ring systems, and the benzonitrile group can direct or participate in cyclization reactions. mdpi.comresearchgate.net

Various synthetic strategies can be employed to construct complex heterocyclic architectures from piperidine-based precursors. mdpi.com These methods include intramolecular cyclizations and cycloaddition reactions. mdpi.com For example, Vilsmeier-Haack formylation of related N-arylacetamides can produce chloroquinoline-carbaldehyde derivatives, which are precursors for a wide range of fused heterocyclic systems. researchgate.net The development of such synthetic routes is a key area of modern heterocyclic chemistry, aiming to create novel functional materials and biologically active compounds. acs.org

Applications in Materials Science

The applications of piperidine and benzonitrile derivatives extend into materials science, where their structural and electronic properties are harnessed for specific functions. ontosight.aibldpharm.com

Compounds like this compound serve as intermediates in the production of specialty chemicals, which include pharmaceuticals and agrochemicals. ontosight.ai The versatility of the piperidine and benzonitrile moieties allows for the creation of a wide array of derivatives with distinct properties tailored for specific industrial applications. ontosight.aievitachem.com

The benzonitrile group, being strongly electron-withdrawing, makes derivatives of this compound promising candidates for optoelectronic materials. researchgate.netacs.org Organic materials with π-conjugated systems are fundamental to devices like organic light-emitting diodes (OLEDs). researchgate.net The design of these materials often relies on a donor-π-acceptor (D-π-A) architecture to achieve desired electronic and nonlinear optical (NLO) properties. acs.org

In such a system, the benzonitrile group can function effectively as the acceptor component. acs.org The piperidine ring, along with the benzene (B151609) ring, can be part of the π-conjugated bridge or be modified to act as an electron-donating group. This combination can lead to materials with significant first hyperpolarizability (a measure of NLO activity), which is crucial for applications in optical switching and data storage. acs.org Research on related chromophores has shown that modifying the acceptor group from a bromo-substituent to a cyano (nitrile) group can significantly enhance these NLO properties. acs.org

Catalysis and Ligand Design

In the field of catalysis, the benzonitrile moiety has been exploited in the rational design of ligands for transition-metal-catalyzed reactions. chemrxiv.org Ligand design is critical for developing new catalytic processes that are efficient and selective. chemrxiv.org

Recent research has led to the development of a bidentate, benzonitrile-containing ligand for nickel-catalyzed cross-coupling reactions. chemrxiv.org Kinetic studies revealed that the benzonitrile group acts as an electron-acceptor. This electronic feature serves two important functions: it promotes the desired reductive elimination step over the competing β-hydride elimination side reaction, and it helps to stabilize the low-valent nickel catalyst. chemrxiv.org The use of such a ligand enabled the successful arylation of disubstituted malononitriles, providing access to valuable quaternary α-arylnitriles. chemrxiv.org This demonstrates a sophisticated application of the electronic properties of the benzonitrile unit to control reactivity and selectivity in catalysis. chemrxiv.org

Table 2: Role of Benzonitrile Ligand in Ni-Catalysis

Feature Function Benefit Reference
Electron-Accepting Moiety Promotes reductive elimination Increases efficiency and yield of the desired cross-coupling product. chemrxiv.org
Electron-Accepting Moiety Suppresses β-hydride elimination Reduces the formation of undesired byproducts. chemrxiv.org

Design of Ligands for Transition Metal Catalysis

The molecular architecture of this compound, featuring both a secondary amine within the piperidine ring and a nitrile group on the phenyl ring, presents potential as a ligand for transition metal catalysis. Both the piperidine nitrogen and the nitrile nitrogen can act as donor atoms, allowing the compound to function as a potentially bidentate N,N-ligand or a monodentate ligand through either nitrogen atom. The chiral center at the C2 position of the piperidine ring also makes it an attractive candidate for applications in asymmetric catalysis.

While specific transition metal complexes of this compound are not extensively documented in the reviewed literature, the constituent moieties are prevalent in a variety of established catalytic systems. Piperidine derivatives are fundamental components in numerous ligands for transition metals such as palladium, rhodium, and iridium. mdpi.com For instance, iridium(I) catalysts incorporating P,N-ligands have been successfully used for the asymmetric hydrogenation of pyridinium (B92312) salts. mdpi.com Similarly, palladium-catalyzed reactions often employ ligands containing nitrogen heterocycles. mdpi.com

The benzonitrile group can also coordinate with metal centers. This dual functionality suggests that this compound could form stable chelate complexes with various transition metals, which is a key feature for effective catalysts. The synthesis of such complexes would typically involve the reaction of the piperidine derivative with a suitable metal salt. mtct.ac.inajchem-a.com The catalytic activity of such potential complexes would be influenced by the nature of the metal center, the coordination geometry, and the steric and electronic properties of the ligand itself. nih.gov Given the widespread use of related structures, this compound remains a molecule of interest for the design of new chiral ligands for a range of transition metal-catalyzed transformations.

Role in Organocatalysis

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. researchgate.net The piperidine scaffold is one of the most common structural motifs found in successful organocatalysts. mdpi.com These catalysts often operate as Lewis bases or through the formation of enamine or iminium ion intermediates.

This compound is a valuable chiral building block for the synthesis of more complex organocatalysts rather than being a catalyst in its own right. Its inherent chirality, stemming from the stereocenter at the piperidine C2 position, is crucial for inducing enantioselectivity in chemical reactions. The secondary amine of the piperidine ring can function as the primary catalytic site (a Lewis base) or be derivatized to introduce other functional groups.

The development of bifunctional organocatalysts, which possess both a basic site to activate one reactant and an acidic or hydrogen-bond-donating site to activate another, is a powerful strategy in asymmetric synthesis. kyoto-u.ac.jpresearchgate.net The structure of this compound is well-suited for this purpose. The secondary amine can be readily modified by attaching a hydrogen-bond donor group, such as a thiourea, squaramide, or amide, to create a bifunctional catalyst. kyoto-u.ac.jpresearchgate.net Such catalysts are designed to recognize and activate substrates through multiple non-covalent interactions, mimicking enzymatic catalysis to achieve high levels of stereocontrol in reactions like Michael additions and aldol (B89426) reactions. kyoto-u.ac.jpehu.es

Derivatization Strategies for Analytical Method Development

In analytical chemistry, derivatization is a common strategy to enhance the detectability and improve the chromatographic properties of analytes, particularly for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). sigmaaldrich.comjfda-online.com For a compound like this compound, which lacks a strong native chromophore or fluorophore, derivatization is essential for achieving high sensitivity in UV-Vis or fluorescence-based detection methods. tandfonline.com

The primary site for derivatization on the this compound molecule is the secondary amine within the piperidine ring. A variety of reagents are available that react with secondary amines to yield highly detectable products. These reactions typically involve nucleophilic attack by the amine nitrogen on an electrophilic reagent.

Common derivatization strategies applicable for the analysis of this compound include:

Labeling with Fluorogenic Reagents: Reagents such as dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) and 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) are widely used. tandfonline.commdpi.com They react with the secondary amine to form stable, highly fluorescent sulfonamides or adducts, respectively, allowing for sensitive determination by HPLC with fluorescence detection (HPLC-FL). tandfonline.com

Labeling with UV-Absorbing Reagents: For HPLC with UV detection, reagents that introduce a strong chromophore are used. Picric acid, for example, can form charge-transfer complexes with secondary amines, which can be quantified spectrophotometrically. tandfonline.com Other reagents like benzoyl chloride could be used to form a benzamide (B126) derivative with enhanced UV absorbance.

Silylation for GC Analysis: For analysis by Gas Chromatography (GC), the volatility and thermal stability of the analyte can be improved through derivatization. Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the N-H bond of the piperidine to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, making the molecule more suitable for GC analysis. sigmaaldrich.comjfda-online.com

The choice of derivatization reagent and method depends on the analytical instrumentation available, the required sensitivity, and the sample matrix. Optimization of reaction conditions such as temperature, time, and pH is crucial to ensure the derivatization reaction goes to completion and yields a single, stable product for accurate and reproducible quantification. researchgate.net While a non-derivatization method using a mixed-mode column with a charged aerosol detector (CAD) has been reported for the related compound 3-aminopiperidine, derivatization remains a more common and accessible approach for trace analysis in many laboratories. researchgate.net

Table 1: Common Derivatization Reagents for Secondary Amines in Analytical Methods

Derivatization Reagent Target Functional Group Resulting Derivative Analytical Technique Reference(s)
Dansyl Chloride Secondary Amine Dansyl-amide HPLC-Fluorescence mdpi.com
4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) Secondary Amine NBD-adduct HPLC-Fluorescence, Spectrophotometry tandfonline.com
Monobromobimane (MBB) Thiol (can also react with amines) Bimane adduct HPLC-Fluorescence mdpi.com
Picric Acid Secondary Amine Charge-transfer complex Spectrophotometry tandfonline.com
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Secondary Amine (N-H) Trimethylsilyl (TMS) derivative Gas Chromatography (GC-MS) sigmaaldrich.com
Benzoyl Chloride Secondary Amine Benzamide HPLC-UV N/A

Future Research Directions in Benzonitrile Piperidine Chemistry

Advancements in Sustainable and Green Synthesis

The chemical industry is increasingly embracing the principles of green chemistry to minimize environmental impact and enhance the efficiency of synthetic processes. The synthesis of piperidine-containing compounds is no exception, with a growing emphasis on developing sustainable and eco-friendly methods.

Future research will likely focus on several key areas to advance the green synthesis of 3-(Piperidin-2-yl)benzonitrile and related structures:

Atom Economy: Developing reactions that maximize the incorporation of all starting materials into the final product is a cornerstone of green chemistry. One-pot multicomponent reactions, which combine multiple synthetic steps without isolating intermediates, are highly atom-economical and are being explored for the synthesis of polysubstituted piperidines. researchgate.net

Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. Research is shifting towards the use of more benign alternatives, such as water or deep eutectic solvents, for the synthesis of piperidine (B6355638) derivatives. ajchem-a.com Water-mediated synthesis, in particular, offers significant advantages in terms of cost, safety, and environmental impact. mdpi.com

Catalyst Development: The use of efficient and recyclable catalysts is crucial for sustainable synthesis. Efforts are underway to develop novel catalysts, including those derived from renewable resources like sugarcane bagasse ash (SCBA), for reactions such as the Biginelli reaction, which can be adapted for piperidine synthesis. researchgate.net These catalysts offer high efficiency and can be reused multiple times, reducing waste and cost. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasound are being investigated as alternative energy sources to conventional heating. rasayanjournal.co.in These methods can accelerate reaction rates, improve yields, and reduce energy consumption. rasayanjournal.co.in

Renewable Feedstocks: A long-term goal is to move away from fossil fuel-based starting materials. Research into the synthesis of piperidine from bio-renewable sources, such as tetrahydrofurfurylamine, represents a significant step towards a more sustainable chemical industry. rsc.org

Green Chemistry ApproachDescriptionPotential Benefits
Multicomponent Reactions Combining three or more reactants in a single step to form a complex product.High atom economy, reduced waste, simplified procedures. researchgate.net
Aqueous Synthesis Using water as the reaction solvent.Environmentally benign, low cost, improved safety. mdpi.com
Renewable Catalysts Utilizing catalysts derived from biomass or other sustainable sources.Reduced reliance on precious metals, potential for biodegradability. researchgate.net
Flow Chemistry Performing reactions in a continuous flow system rather than a batch reactor.Improved safety, better process control, easier scalability. beilstein-journals.org

Exploration of Novel Reactivity and Unconventional Bond Activations

The functionalization of the piperidine ring is a key strategy for creating diverse libraries of compounds with a range of biological activities. Future research will delve into novel and unconventional methods for activating and functionalizing the C-H bonds of the piperidine scaffold, moving beyond traditional synthetic approaches.

Key areas of exploration include:

Catalyst-Controlled C-H Functionalization: The development of sophisticated catalysts that can direct the functionalization of specific C-H bonds on the piperidine ring is a major area of focus. nih.gov This approach allows for the selective introduction of functional groups at positions that are otherwise difficult to access, providing a powerful tool for generating novel analogues of biologically active molecules. nih.gov

Radical-Mediated Reactions: Intramolecular radical cyclization reactions offer a powerful method for constructing the piperidine ring. mdpi.com Future work will likely explore the use of various radical initiators, including electrochemical methods, to achieve greater control over the stereochemistry of the products. mdpi.combeilstein-journals.org

Intramolecular C-H Amination: The use of catalytic systems to promote the intramolecular amination of unactivated C-H bonds is a promising strategy for the synthesis of functionalized piperidines. researchgate.net This method can be used to create complex, polycyclic structures and has been applied to the synthesis of iminosugars. researchgate.net

Ring-Opening and Ring-Closing Strategies: A general strategy for accessing N-(hetero)arylpiperidines involves a pyridine (B92270) ring-opening, ring-closing approach via Zincke imine intermediates. chemrxiv.org This method allows for the synthesis of diverse collections of substituted piperidines, which are prevalent in pharmaceutical compounds. chemrxiv.org

High-Throughput Experimentation and Automation in Synthesis

To accelerate the discovery of new this compound derivatives with desired properties, high-throughput experimentation (HTE) and automation are becoming indispensable tools. These technologies enable the rapid synthesis and screening of large libraries of compounds, significantly streamlining the drug discovery process.

Future directions in this area include:

Robotic Synthesis: The use of robotic systems to automate the synthesis of heterocyclic compounds is a rapidly developing field. numberanalytics.com These systems can perform complex multi-step syntheses, allowing for the creation of large and diverse compound libraries with high efficiency and reproducibility. nih.govnih.gov

Flow Chemistry Platforms: Integrating flow chemistry with automated systems allows for the continuous synthesis of compounds, offering advantages in terms of safety, scalability, and process control. beilstein-journals.org The electroreductive cyclization of imines with dihaloalkanes in a flow microreactor has been shown to be an efficient method for synthesizing piperidine derivatives. beilstein-journals.org

Universal Chemical Programming Language: The development of a universal chemical programming language, such as χDL, allows for the standardized encoding and execution of synthesis procedures across different robotic platforms. gla.ac.uk This facilitates the sharing and replication of experimental results between laboratories, enhancing the reliability and efficiency of chemical research. gla.ac.uk

Automated Analysis: The integration of automated analytical techniques, such as mass spectrometry and NMR spectroscopy, with high-throughput synthesis platforms enables the rapid characterization of newly synthesized compounds. numberanalytics.com

TechnologyApplication in Piperidine SynthesisAdvantages
Robotic Synthesizers Automated synthesis of large libraries of piperidine derivatives.Increased throughput, improved reproducibility, reduced manual labor. nih.govnih.gov
Flow Microreactors Continuous synthesis of piperidines via electroreductive cyclization.Enhanced safety, precise control over reaction conditions, efficient scaling. beilstein-journals.org
Chemical Programming Language (χDL) Standardized execution of synthesis protocols on various robotic platforms.Improved reproducibility, easier collaboration and data sharing. gla.ac.uk
High-Throughput Screening Rapidly testing large numbers of compounds for biological activity.Accelerated lead identification and optimization. numberanalytics.com

Computational Design and Prediction of Novel this compound Derivatives

Computational methods are playing an increasingly vital role in modern drug discovery, enabling the rational design of new molecules with improved properties. In silico techniques can predict the biological activity, pharmacokinetic properties, and toxicity of compounds before they are synthesized, saving time and resources.

Future research in the computational design of this compound derivatives will focus on:

Molecular Docking and QSAR: Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking studies are powerful tools for understanding the interactions between ligands and their target proteins. benthamdirect.comresearchgate.net These methods can be used to predict the binding affinity of novel piperidine derivatives and to guide the design of more potent and selective inhibitors. benthamdirect.comresearchgate.net

Pharmacokinetic and Toxicity Prediction: Web-based tools like SwissADME and ProTox-II can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. researchgate.netchemjournal.kz This allows for the early identification of candidates with favorable drug-like properties. researchgate.netchemjournal.kz

Machine Learning and AI: The application of machine learning and artificial intelligence in heterocyclic chemistry is a rapidly growing area. numberanalytics.com These advanced computational techniques can be used to predict the properties of compounds, design synthetic routes, and identify promising drug candidates from large virtual libraries. numberanalytics.com

Homology Modeling: In cases where the crystal structure of a target protein is not available, homology modeling can be used to build a 3D model based on the structure of a related protein. This allows for structure-based drug design even in the absence of experimental structural data. tubitak.gov.tr

Integrated Experimental and Theoretical Approaches for Mechanistic Insights

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and developing new ones. The integration of experimental studies with theoretical calculations provides a powerful approach for elucidating complex reaction pathways.

Future research will leverage this integrated approach to gain deeper insights into the chemistry of benzonitrile-piperidine compounds:

Q & A

Q. What environmental considerations apply to the disposal of this compound?

  • Methodological Answer : Incinerate at EPA-approved facilities with afterburners and scrubbers to prevent NOₓ emissions. Avoid aqueous disposal due to potential bioaccumulation. Conduct ecotoxicity testing (e.g., Daphnia magna LC₅₀) to assess environmental risk .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.